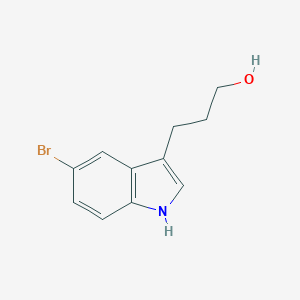

3-(5-bromo-1H-indol-3-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGAKHODTYGPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Substituted Indoles

An In-Depth Technical Guide to the Synthesis of 3-(5-bromo-1H-indol-3-yl)propan-1-ol

This guide provides a comprehensive overview of the synthetic strategies for preparing 3-(5-bromo-1H-indol-3-yl)propan-1-ol, a valuable substituted indole intermediate in medicinal chemistry and drug development. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the rationale behind key experimental choices to ensure both reproducibility and a deep understanding of the process.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Functionalization of the indole ring, particularly at the C3 and C5 positions, allows for the systematic exploration of chemical space to modulate pharmacological properties. The target molecule, 3-(5-bromo-1H-indol-3-yl)propan-1-ol, incorporates two key features: a C3-propanol side chain, which provides a flexible linker and a site for further modification, and a C5-bromo substituent, which can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.[3][4][5] This makes it a versatile building block for creating libraries of novel compounds for drug discovery.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule suggests several viable pathways. The most straightforward approach involves the reduction of a C3-functionalized propanoic acid or its ester derivative. This disconnection simplifies the primary challenge to the construction of the 3-(5-bromo-1H-indol-3-yl)propanoic acid intermediate.

Two primary strategies emerge for the synthesis of this key carboxylic acid intermediate:

-

Strategy A: Fischer Indole Synthesis. Building the indole ring from acyclic precursors. This involves the acid-catalyzed reaction of 4-bromophenylhydrazine with a suitable keto-acid, namely levulinic acid (4-oxopentanoic acid). This is often the most direct and convergent approach.[6][7]

-

Strategy B: C3-Alkylation of a Pre-formed Indole. Starting with commercially available or synthesized 5-bromoindole and introducing the propanoic acid side chain at the nucleophilic C3 position.

This guide will detail both strategies, offering researchers flexibility based on available starting materials and experimental preferences.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway I: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a robust and time-honored method for constructing the indole core.[6][8] It proceeds via the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from a phenylhydrazine and an aldehyde or ketone.[7] For our target, this involves the reaction of 4-bromophenylhydrazine with levulinic acid.

Mechanism of the Fischer Indole Synthesis

The reaction mechanism is a classic example of a[9][9]-sigmatropic rearrangement:

-

Hydrazone Formation: 4-bromophenylhydrazine condenses with the ketone of levulinic acid to form the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[9][9]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a concerted rearrangement, forming a new C-C bond.

-

Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by nucleophilic attack of the terminal amine onto the imine carbon.

-

Ammonia Elimination: The final step involves the elimination of ammonia to yield the stable, aromatic indole ring.[6]

Caption: Workflow for the Fischer Indole Synthesis pathway.

Experimental Protocol: Synthesis of 3-(5-bromo-1H-indol-3-yl)propanoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenylhydrazine hydrochloride (1.0 eq) and levulinic acid (1.1 eq).

-

Solvent/Catalyst: Add a suitable acidic medium, such as a mixture of acetic acid and concentrated sulfuric acid, or polyphosphoric acid (PPA). PPA often gives cleaner reactions and higher yields.[10]

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water. The crude product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acid, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(5-bromo-1H-indol-3-yl)propanoic acid.

Synthetic Pathway II: C3-Alkylation of 5-Bromoindole

This strategy relies on the inherent nucleophilicity of the C3 position of the indole ring. It requires the synthesis of the 5-bromoindole starting material first.

Synthesis of 5-Bromoindole

A common and effective method for the selective bromination of indole at the C5 position involves a protection-bromination-deprotection sequence.[11][12]

-

Protection: Indole is first reacted with sodium bisulfite to form the sodium indoline-2-sulfonate adduct. This protects the highly reactive C2 and C3 positions. The nitrogen is then acetylated with acetic anhydride.[12]

-

Bromination: The resulting sodium 1-acetyl indoline-2-sulfonate is dissolved in water and brominated at low temperature (0-5 °C). The protecting groups direct the electrophilic bromine to the C5 position.[11]

-

Deprotection: The protecting groups are removed by heating under basic conditions (e.g., with sodium hydroxide) to yield 5-bromoindole.[13]

Experimental Protocol: Alkylation and Hydrolysis

-

Michael Addition: In a suitable solvent like acetonitrile, dissolve 5-bromoindole (1.0 eq) and a catalytic amount of a strong base (e.g., potassium tert-butoxide). Cool the mixture in an ice bath.

-

Electrophile Addition: Add acrylonitrile (1.2 eq) dropwise to the solution. The reaction is typically rapid.

-

Hydrolysis: Once the addition is complete (monitored by TLC), the intermediate nitrile is hydrolyzed to the carboxylic acid by heating with a strong base (e.g., aqueous NaOH or KOH) followed by acidic work-up.

-

Purification: The resulting 3-(5-bromo-1H-indol-3-yl)propanoic acid is then purified by recrystallization.

Final Step: Reduction to 3-(5-bromo-1H-indol-3-yl)propan-1-ol

This final transformation is a standard reduction of a carboxylic acid to a primary alcohol.

Choice of Reducing Agent

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that efficiently reduces carboxylic acids. It must be used in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

-

Borane-Tetrahydrofuran Complex (BH₃·THF): A milder and more selective reducing agent that is also highly effective for reducing carboxylic acids. It is often preferred for its improved safety profile compared to LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (approx. 2.0-3.0 eq) in anhydrous THF.

-

Substrate Addition: Dissolve 3-(5-bromo-1H-indol-3-yl)propanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-(5-bromo-1H-indol-3-yl)propan-1-ol.

Data Summary

The following table summarizes key quantitative data and expected analytical results for the primary compounds in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) Highlights |

| 5-Bromoindole | C₈H₆BrN | 196.05 | ~8.1 (s, NH), ~7.8 (d, H4), ~7.3 (d, H7), ~7.2 (dd, H6), ~6.5 (m, H3) |

| 3-(5-bromo-1H-indol-3-yl)propanoic acid | C₁₁H₁₀BrNO₂ | 284.11 | ~10-12 (br s, COOH), ~8.1 (s, NH), ~7.7 (s, H4), ~7.2-7.3 (m, H6, H7), ~3.0 (t, CH₂), ~2.7 (t, CH₂) |

| 3-(5-bromo-1H-indol-3-yl)propan-1-ol | C₁₁H₁₂BrNO | 270.12 | **~8.0 (s, NH), ~7.7 (s, H4), ~7.1-7.2 (m, H6, H7), ~3.7 (t, CH₂OH), ~2.8 (t, Ar-CH₂), ~1.9 (m, CH₂) ** |

Safety and Handling

-

4-Bromophenylhydrazine HCl: Toxic if swallowed or in contact with skin. May cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid and water-reactive. Emits flammable gases upon contact with water. All operations must be conducted under a strictly inert and anhydrous atmosphere.

-

Bromine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood with appropriate respiratory protection and chemical-resistant gloves.[12]

-

General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16] Reactions should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of 3-(5-bromo-1H-indol-3-yl)propan-1-ol is readily achievable through well-established synthetic organic chemistry methodologies. The Fischer indole synthesis offers a convergent and efficient route to the key carboxylic acid intermediate. Alternatively, C3-alkylation of 5-bromoindole provides a viable, albeit more linear, approach. The final reduction step is a standard transformation that can be accomplished with high yield using common reducing agents. The choice of strategy will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. This guide provides the necessary framework and detailed protocols to enable researchers to successfully synthesize this valuable chemical building block.

References

-

The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). Journal of Applicable Chemistry. [Link]

-

Pictet–Spengler reaction - Wikipedia. (2023, November 29). Wikipedia. [Link]

-

Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. (2019, January 22). National Center for Biotechnology Information. [Link]

-

Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. (2023, December 8). Thieme Connect. [Link]

-

Application of a modified Pictet–Spengler reaction to the synthesis of optically active tetrahydro-β-carbolines, key intermediates in the preparation of many indole alkaloids. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005, July 13). ACS Publications. [Link]

-

Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

-

Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2021, November 16). Royal Society of Chemistry. [Link]

-

The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. (n.d.). Arkivoc. [Link]

-

Ligand‐controlled C2−H and C3−H selective oxidative Heck reaction of indoles. (n.d.). ResearchGate. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021, August 31). MDPI. [Link]

-

Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences. [Link]

-

Brønsted Acid-Promoted Oxa-Pictet–Spengler Reaction for the Synthesis of Indole-Fused Pyran Derivatives. (2025, August 4). ACS Publications. [Link]

-

Heck Reaction—State of the Art. (2017, September 11). MDPI. [Link]

-

Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012, October 11). Beilstein Journals. [Link]

-

Sonogashira Coupling and Construction of the Indole Ring with Palladium on Silica. (2025, August 6). ResearchGate. [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

-

Fischer indole synthesis - Wikipedia. (2023, December 27). Wikipedia. [Link]

- CN102558017A - Method for preparing 5-bromoindole - Google Patents. (n.d.).

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016, July 28). De Gruyter. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). MDPI. [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

The chemistry of the indole Grignard reagent. II. The reaction of indole magnesium iodide with carbon dioxide. (2025, August 6). ResearchGate. [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Grignard reagent - Wikipedia. (2024, February 3). Wikipedia. [Link]

-

Synthesis of 5-Bromo Indole. (n.d.). designer-drug.com. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). National Center for Biotechnology Information. [Link]

-

3-(5-Bromo-1h-indol-3-yl)propan-1-ol 1g. (n.d.). Dana Bioscience. [Link]

-

Synthesis of 5-Bromo Indole Compounds. (n.d.). Scribd. [Link]

-

Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. [Link]

-

Synthesis of Indole Alkaloids. (n.d.). MDPI. [Link]

-

Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. (n.d.). MDPI. [Link]

-

Synthesis of (S)‐ 30(1H‐indol‐3‐yl) propan‐1‐ones 283 (a–r). (n.d.). ResearchGate. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). SpringerLink. [Link]

Sources

- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. designer-drug.com [designer-drug.com]

- 13. scribd.com [scribd.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 3-(5-BROMO-1H-INDOL-3-YL)-PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 16. chemscene.com [chemscene.com]

Structural Elucidation and Characterization Framework: 3-(5-bromo-1H-indol-3-yl)propan-1-ol

[1][2]

Document Control:

-

Type: Technical Guidance / Whitepaper[1]

-

Subject: Analytical Chemistry / Structural Elucidation[1]

-

Target Molecule: 3-(5-bromo-1H-indol-3-yl)propan-1-ol (CAS: Derivative of 10075-50-0 core)[1][2][3]

Executive Summary

This guide establishes a rigorous framework for the structural elucidation of 3-(5-bromo-1H-indol-3-yl)propan-1-ol , a critical synthetic intermediate often employed in the development of serotonin receptor modulators and kinase inhibitors.[1][2][3]

Unlike simple identity checks, this protocol utilizes a "Triad of Evidence" approach—Mass Spectrometry (Isotope Logic), Nuclear Magnetic Resonance (Connectivity), and Impurity Profiling (Regiochemistry) —to ensure not just chemical identity, but structural integrity.[1][2] The presence of the bromine atom provides a unique spectroscopic handle that serves as the primary validation checkpoint.

The Target Architecture

Before initiating analysis, the structural expectations must be defined to create a baseline for validation.[1][2][3]

| Feature | Specification | Diagnostic Significance |

| Formula | C₁₁H₁₂BrNO | MW: 254.13 g/mol |

| Core | Indole (Fused Benzene + Pyrrole) | Aromatic region signals (6.5 - 8.0 ppm).[1][2][4] |

| Substituent A | Bromine at Position 5 | Key Validator: Distinct isotope pattern in MS; specific coupling in NMR.[2] |

| Substituent B | 3-Hydroxypropyl at Position 3 | Aliphatic triplet-multiplet-triplet pattern; exchangeable OH proton.[2] |

Primary Validation: Mass Spectrometry (The Isotopic Signature)[1]

The first step in elucidation is establishing the elemental composition.[2] For brominated compounds, Mass Spectrometry (MS) is definitive due to the natural abundance of bromine isotopes.[1][2]

The "Smoking Gun" Pattern

Bromine exists as two stable isotopes:

-

Protocol: Electrospray Ionization (ESI) in Positive Mode (

). -

Expected Result:

Critical Checkpoint: If the M+2 peak is absent or significantly less than 90% of the M peak height, the sample is not brominated or is a mixture of non-brominated impurities.[1][2]

Secondary Validation: NMR Spectroscopy (The Connectivity)[1]

Nuclear Magnetic Resonance (NMR) confirms the position of the bromine and the integrity of the propyl chain.[2]

Solvent Selection Strategy

-

Recommended: DMSO-

[1] -

Causality: In CDCl

, the indole N-H and alcohol O-H protons often broaden or exchange, losing coupling information.[1][2] DMSO-

Predicted NMR Data (400 MHz, DMSO- )

| Proton | Multiplicity | Assignment Logic | ||

| NH (1) | 10.8 - 11.0 | br s | - | Indole N-H (Exchangeable).[1] |

| H-4 | 7.70 - 7.78 | d | ~2.0 | Diagnostic: Meta-coupling to H-6.[2] Shifted downfield by Br. |

| H-7 | 7.30 - 7.35 | d | ~8.6 | Ortho-coupling to H-6.[2] |

| H-2 | 7.15 - 7.20 | d | ~2.3 | Characteristic C2-H of 3-subst.[2][3] indole. |

| H-6 | 7.18 - 7.24 | dd | 8.6, 2.0 | Diagnostic: Doublet of doublets (Ortho to H7, Meta to H4). |

| OH | 4.40 - 4.50 | t | ~5.0 | Hydroxyl proton (visible in dry DMSO).[2] |

| H-11 ( | 3.45 - 3.55 | q/t | ~6.5 | Methylene adjacent to Oxygen (deshielded).[1][2] |

| H-9 ( | 2.65 - 2.75 | t | ~7.5 | Methylene adjacent to Indole C3. |

| H-10 ( | 1.75 - 1.85 | m | - | Central methylene bridge.[1][2][3] |

The Regiochemistry Logic Tree (Distinguishing 5-Br vs 4-Br/6-Br)

The most common synthetic error is regio-isomerism.[2] Use the coupling constants (

-

5-Bromo (Target): H-4 appears as a doublet with small coupling (

Hz, meta).[1][2] H-7 is a doublet with large coupling ( -

6-Bromo (Impurity): H-7 would appear as a small doublet (meta).[1] H-4 and H-5 would show large ortho coupling (

Hz).[1] -

4-Bromo (Impurity): H-5, H-6, H-7 would form a coupled 3-spin system (d, t, d pattern).[1][2]

Visualization of Analytical Workflow

The following diagram illustrates the decision-making process for structural confirmation.

Caption: Logical workflow for validating the brominated indole structure, prioritizing isotopic confirmation followed by regiochemical NMR analysis.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent aggregation:

-

Massing: Weigh 5–10 mg of the solid sample into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D). -

Filtration: Filter through a cotton plug into the NMR tube to remove paramagnetic particulates (e.g., rust from spatulas) that broaden lines.[1][2][3]

Impurity Profiling (HPLC-UV)

While NMR confirms structure, it has a detection limit of ~1-2%.[1][2] HPLC is required for purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m).[1][2] -

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[2]

-

Wavelength: 280 nm (Indole absorption max) and 220 nm.[2]

-

Logic: The 5-bromo isomer is more lipophilic than the non-brominated precursor.[2] Expect the target to elute after any des-bromo impurities.[2]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on NMR coupling constants and isotope patterns).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2] Spectral Database for Organic Compounds (SDBS). [Link] (Reference for 5-bromoindole core shifts).[1]

-

Biological Magnetic Resonance Data Bank (BMRB). (2024).[2] Metabolomics Standards. [Link] (Reference for standard indole metabolite shifts).[1][2][3]

-

SaveMyExams. (2025). Mass Spectrometry: The M+2 Peak. [Link] (Pedagogical verification of Br isotope patterns).

Technical Guide: Biological Activities of Brominated Indole Compounds

[1]

Executive Summary

Brominated indoles represent a privileged scaffold in marine natural product chemistry and medicinal synthesis.[1][2] Unlike their non-halogenated counterparts, the presence of a bromine atom at the C5, C6, or C7 position induces a "Heavy Atom Effect," significantly altering the molecule's lipophilicity (

This guide dissects the two primary therapeutic vectors for brominated indoles: Kinase Inhibition (Oncology) and Quorum Sensing Inhibition (Antimicrobial) . It provides actionable protocols for the synthesis and evaluation of the flagship compound 6-bromoindirubin-3'-oxime (BIO) , a potent GSK-3

Structural Pharmacology: The Bromine Advantage

The biological potency of brominated indoles is not accidental.[1] The bromine substituent serves three critical functions in ligand-target interactions:

-

Sigma-Hole Interactions: The anisotropy of the electron density on the bromine atom creates a positive electrostatic potential region (sigma-hole) along the C-Br bond axis, facilitating strong halogen bonds with backbone carbonyl oxygens in protein binding pockets.

-

Lipophilicity Modulation: Bromination increases membrane permeability, allowing these compounds to cross the blood-brain barrier (BBB) and bacterial cell walls more effectively than simple indoles.

-

Metabolic Blockade: Substitution at the C5 or C6 position often blocks Phase I metabolic oxidation, extending the compound's half-life (

).

Oncology: GSK-3 Inhibition & The Wnt Pathway

The most chemically significant application of brominated indoles is the inhibition of Glycogen Synthase Kinase-3

Mechanism of Action

In resting cells, GSK-3

-

Inhibition: BIO binds to the ATP pocket of GSK-3

.[4][5] -

Stabilization:

-catenin is no longer phosphorylated. -

Translocation: Cytosolic

-catenin accumulates and translocates to the nucleus. -

Transcription:

-catenin binds to TCF/LEF transcription factors, activating Wnt target genes (e.g., c-myc, cyclin D1) involved in proliferation and stem cell pluripotency maintenance.

Pathway Visualization

The following diagram illustrates the specific intervention point of BIO within the canonical Wnt signaling cascade.

Figure 1: Mechanism of BIO-mediated Wnt pathway activation via GSK-3

Antimicrobial Activity: Quorum Sensing Inhibition

Marine-derived brominated indoles (e.g., from Laurencia algae or Aplysina sponges) function primarily as Quorum Sensing Inhibitors (QSIs) rather than traditional bactericides. This is a critical distinction: they disarm bacteria without imposing the selective pressure that drives antibiotic resistance.

Comparative Potency Data

Bromination significantly enhances QSI activity against Gram-negative pathogens like Chromobacterium violaceum and E. coli.

| Compound | Target Organism | Activity Type | IC | Reference |

| Indole-3-carboxaldehyde | C. violaceum | QS Inhibition | 171 µM | [1] |

| 5-Bromoindole-3-carboxaldehyde | C. violaceum | QS Inhibition | 13 µM | [1] |

| 6-Bromoindole-3-carboxaldehyde | C. violaceum | QS Inhibition | 19 µM | [1] |

| 6-Bromoisatin | Benign Colon Cells | Cytotoxicity | >100 µM (Low Tox) | [2] |

| BIO | GSK-3 | Kinase Inhibition | 5 nM | [3] |

Key Insight: The addition of a bromine atom at position 5 or 6 increases QSI potency by approximately 10-13 fold compared to the non-brominated parent compound [1].

Experimental Protocols

This section details the synthesis of BIO and a validation assay for its activity. These protocols are designed for a standard organic chemistry/biology laboratory.

Synthesis of 6-Bromoindirubin-3'-oxime (BIO)

Objective: Synthesize BIO from commercially available 6-bromoisatin. Yield Target: 60-75%

Reagents:

-

6-Bromoisatin

-

3-Acetoxyindole (or Indoxyl acetate)

-

Anhydrous Methanol (MeOH)

-

Sodium Carbonate (

) -

Hydroxylamine Hydrochloride (

) -

Pyridine

Workflow:

-

Condensation (Indirubin Core Formation):

-

Dissolve 6-bromoisatin (1 eq) and 3-acetoxyindole (1 eq) in anhydrous MeOH under

atmosphere. -

Add solid

(2.5 eq) to the solution. -

Stir at room temperature for 12-18 hours. The solution will turn deep violet/purple (formation of 6-bromoindirubin).

-

Purification: Acidify with 1M HCl, filter the precipitate, wash with water and cold MeOH. Dry in vacuo.

-

-

Oxime Formation (Functionalization):

-

Dissolve the isolated 6-bromoindirubin in Pyridine (10 mL/mmol).

-

Add Hydroxylamine Hydrochloride (10 eq).

-

Reflux at 120°C for 1.5 - 2 hours.

-

Critical Control Point: Monitor via TLC (DCM:MeOH 95:5). The product spot will be less polar than the starting material.

-

Cool to RT and pour into ice-cold water.

-

Filter the orange/red precipitate. Recrystallize from Ethanol/Water.

-

Figure 2: Two-step synthesis of BIO from 6-bromoisatin.

Validation: GSK-3 Kinase Assay (Luminescence)

Objective: Confirm biological activity of synthesized BIO.

-

Preparation: Prepare 3x Kinase Buffer (Tris-HCl pH 7.5,

, BSA, DTT). -

Enzyme Mix: Dilute recombinant human GSK-3

(approx 2-5 ng/well) in buffer. -

Substrate: Use a GSK-3

specific peptide (e.g., GSM peptide) at 20 µM. -

Inhibitor: Add synthesized BIO (serial dilution 0.1 nM to 10 µM).

-

Reaction: Initiate with ATP (10 µM). Incubate for 60 min at RT.

-

Detection: Add ADP-Glo™ Reagent (promotes ATP depletion). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Readout: Measure Luminescence (RLU). Calculate IC

using non-linear regression (GraphPad Prism).-

Validation Criteria: Reference BIO (commercial) should yield IC

~5-10 nM.

-

Future Directions & Toxicity

While brominated indoles like BIO are potent tools, their clinical translation faces ADME challenges.

-

Toxicity: Some marine extracts containing complex mixtures (e.g., from Dicathais orbita) have shown hepatotoxicity in vivo [2]. However, purified 6-bromoisatin and BIO show a much wider therapeutic window.

-

Selectivity: While BIO is selective for GSK-3

over most kinases, it does show cross-reactivity with CDK1 and CDK5. Next-generation analogs (e.g., 6-bromoindirubin-3'-acetoxime) aim to improve this selectivity profile.

References

-

Kemp, C. A., McCullough, D. K., Bialonska, D., & Johnson, P. J. T. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Microbiology Research, 12(2), 356-366.

-

Esmaeelian, B., Abbott, C. A., Le Leu, R. K., & Benkendorff, K. (2014).[6] 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model. Marine Drugs, 12(1), 17-35.[6]

-

Meijer, L., Skaltsounis, A. L., Magiatis, P., Polychronopoulos, P., Knockaert, M., Leost, M., ... & Greengard, P. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology, 10(12), 1255-1266.[4]

-

Pouchus, Y. F., et al. (2020). Marine Indole Alkaloids: Potential as Drug Leads. Marine Drugs, 18(4), 190.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ChemBioFrance - Infrastructure de recherche [chembiofrance.cn.cnrs.fr]

- 5. Glycogen Synthase Kinase 3β Inhibitor (2'Z,3'E)-6-Bromo-indirubin- 3'-Oxime Enhances Drug Resistance to 5-Fluorouracil Chemotherapy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

detailed synthesis protocol for 3-(5-bromo-1H-indol-3-yl)propan-1-ol

An Application Note on the Detailed Synthesis Protocol for 3-(5-bromo-1H-indol-3-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-bromo-1H-indol-3-yl)propan-1-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The propan-1-ol side chain at the 3-position allows for the introduction of various functional groups, making this compound a key intermediate in the synthesis of a diverse range of potential therapeutic agents, including serotonin receptor modulators and kinase inhibitors.[1] This application note provides a detailed, field-proven protocol for the synthesis of 3-(5-bromo-1H-indol-3-yl)propan-1-ol, with a focus on the underlying chemical principles and practical experimental considerations.

Overall Synthetic Strategy

The synthesis of 3-(5-bromo-1H-indol-3-yl)propan-1-ol is most effectively achieved through a two-step process starting from the commercially available 5-bromoindole. The first step involves the introduction of a propanoic acid moiety at the C3 position of the indole ring, followed by the selective reduction of the carboxylic acid to the corresponding primary alcohol. This approach is advantageous due to the relatively mild conditions required and the high selectivity of the reduction step.

Reaction Scheme:

Experimental Protocols

Part 1: Synthesis of 3-(5-bromo-1H-indol-3-yl)propanoic acid

This protocol is adapted from established methods for the alkylation of indoles at the C3 position. The reaction of 5-bromoindole with acrylic acid in the presence of a suitable solvent and catalyst yields the desired carboxylic acid intermediate.

Materials:

-

5-Bromoindole

-

Acrylic acid

-

Acetic acid

-

Anhydrous toluene

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 5-bromoindole (1.0 eq) in a mixture of acetic acid and anhydrous toluene, add acrylic acid (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain pure 3-(5-bromo-1H-indol-3-yl)propanoic acid.

Part 2: Synthesis of 3-(5-bromo-1H-indol-3-yl)propan-1-ol

The reduction of the carboxylic acid to the primary alcohol is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. However, due to its high reactivity, careful handling and an inert atmosphere are essential.

Materials:

-

3-(5-bromo-1H-indol-3-yl)propanoic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate

-

Ethyl acetate

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-(5-bromo-1H-indol-3-yl)propanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

A granular precipitate should form. Stir the mixture vigorously for 30 minutes.

-

Filter the solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 3-(5-bromo-1H-indol-3-yl)propan-1-ol by silica gel column chromatography.

Data Presentation

Table 1: Summary of Reaction Parameters

| Parameter | Step 1: Carboxylic Acid Formation | Step 2: Alcohol Formation |

| Starting Material | 5-Bromoindole | 3-(5-bromo-1H-indol-3-yl)propanoic acid |

| Key Reagent | Acrylic Acid | Lithium Aluminum Hydride (LAH) |

| Solvent | Acetic Acid, Toluene | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 110-120 °C (Reflux) | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours | 2-4 hours |

| Work-up | Aqueous wash and extraction | Quenching with Rochelle's salt and extraction |

| Purification | Silica Gel Chromatography | Silica Gel Chromatography |

| Expected Yield | 60-70% | 75-85% |

Visualization of the Experimental Workflow

Caption: Synthetic workflow for 3-(5-bromo-1H-indol-3-yl)propan-1-ol.

Characterization of the Final Product

The identity and purity of the synthesized 3-(5-bromo-1H-indol-3-yl)propan-1-ol should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the indole ring protons, the propyl chain protons, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₂BrNO).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the alcohol group and the N-H stretch of the indole.

Safety and Handling

-

5-Bromoindole: Irritant. Avoid inhalation and contact with skin and eyes.

-

Acrylic Acid: Corrosive and flammable. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Lithium Aluminum Hydride (LAH): Highly reactive with water and moisture, releasing flammable hydrogen gas. Must be handled under an inert atmosphere. All glassware must be thoroughly dried before use.

-

Tetrahydrofuran (THF): Flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating. The progress of each reaction step can be reliably monitored by TLC. The purification by silica gel chromatography ensures the isolation of a high-purity product. Finally, the comprehensive characterization of the final compound by spectroscopic and spectrometric methods provides definitive confirmation of its identity and purity, ensuring the reliability of the synthesis.

References

-

Dana Bioscience. 3-(5-Bromo-1h-indol-3-yl)propan-1-ol 1g. [Link]

- Google Patents. Method for preparing 5-bromoindole. CN102558017A.

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1335-1346.

-

MDPI. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. [Link]

- Google Patents. Process for efficient synthesis of 5-bromoindole. CN105622481A.

-

PubChem. 3-(5-bromo-7-methyl-1H-indol-3-yl)propanoic acid. [Link]

-

Lead Sciences. 3-(5-Bromo-1h-indol-3-yl)propan-1-ol. [Link]

-

Aobpa Bio. (R)-3-(5-Bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid. [Link]

- Google Patents.

-

Repositorio Académico - Universidad de Chile. Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. [Link]

-

MDPI. Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. [Link]

-

PubChem. 3-(1H-indol-3-yl)propanoate. [Link]

- Google Patents. Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. US20080319205A1.

Sources

Application Note: High-Purity Purification of 3-(5-bromo-1H-indol-3-yl)propan-1-ol

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 3-(5-bromo-1H-indol-3-yl)propan-1-ol (hereafter referred to as 5-Br-IP ). It synthesizes theoretical polarity assessments with practical, field-proven chromatography techniques.

Introduction & Compound Profile

3-(5-bromo-1H-indol-3-yl)propan-1-ol is a critical intermediate in the synthesis of serotonin receptor modulators (e.g., 5-HT1A agonists) and melatonin analogs. Its purification presents specific challenges due to the dual polarity of the molecule: the lipophilic 5-bromoindole core and the hydrophilic primary alcohol tail.

Physicochemical Profile

| Property | Description | Implication for Chromatography |

| Structure | Indole core, 5-Br, propyl-OH | Amphiphilic nature requires a gradient elution. |

| Polarity | Moderate-High | The primary alcohol dominates the interaction with silica, often causing tailing. |

| Stability | Acid-sensitive (Indole) | Avoid highly acidic mobile phases; silica acidity is usually tolerated but prolonged exposure can cause darkening (oxidation). |

| Solubility | Soluble in EtOAc, DCM, MeOH | Insoluble in Hexanes/Heptanes. Requires careful loading strategy. |

Method Development: The "Golden Zone" Strategy

Before packing the column, you must define the retention factor (

TLC Solvent System Optimization

For 5-Br-IP , the target

-

Initial Screen (Hexane/EtOAc):

-

Spot the crude mixture on a silica TLC plate.

-

Elute with 30% EtOAc in Hexanes .

-

Observation: The compound likely stays at the baseline or moves slightly (

).

-

-

Polarity Adjustment:

-

Increase to 50% EtOAc in Hexanes .

-

Observation:

should approach 0.3. -

Note: If the spot streaks (tails), add 1% Triethylamine (TEA) or 1% Isopropyl Alcohol (IPA) to the mobile phase to sharpen the peak.

-

Recommended Mobile Phase Systems:

-

System A (Standard): Hexanes / Ethyl Acetate (Gradient).

-

System B (High Polarity/Stubborn Impurities): Dichloromethane (DCM) / Methanol (MeOH) (0%

5% MeOH).

Detailed Purification Protocol

Phase 1: Column Preparation

Stationary Phase: Silica Gel 60 (230–400 mesh). Ratio: 30:1 to 50:1 (Silica weight : Crude mass).

-

Why: Indoles can degrade on silica over time. A shorter, wider column is preferred over a long, narrow one to minimize residence time while maintaining resolution.

Phase 2: Sample Loading (Critical)

Method: Dry Loading is strongly recommended over wet loading.

-

Reasoning:5-Br-IP is insoluble in non-polar starting solvents (Hexane). Wet loading with DCM or EtOAc will cause the compound to precipitate immediately upon contact with the hexane-equilibrated column, leading to band broadening and poor separation.

Dry Loading Protocol:

-

Dissolve crude 5-Br-IP in a minimum amount of DCM or MeOH.

-

Add silica gel (approx. 1-2x the mass of the crude).

-

Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

-

Gently load this powder onto the top of the pre-packed column.

-

Add a protective layer of sand (1 cm) on top.

Phase 3: Elution Gradient (Hexane/EtOAc System)

Run the column using a stepwise gradient to remove non-polar impurities (like unreacted halides) before eluting the alcohol.

| Step | Solvent Composition (Hex : EtOAc) | Volume (Column Volumes - CV) | Target Elution |

| 1 | 90 : 10 | 2 CV | Non-polar impurities (starting materials) |

| 2 | 70 : 30 | 3 CV | Intermediate impurities |

| 3 | 50 : 50 | 4-6 CV | Target: 5-Br-IP (Main Fraction) |

| 4 | 20 : 80 | 2 CV | Polar byproducts (acids/dimers) |

| 5 | 0 : 100 | 1 CV | Flush column |

Visual Workflow & Logic

The following diagram illustrates the decision-making process for the purification workflow.

Figure 1: Decision logic for the purification of polar indole derivatives.

Troubleshooting & Expert Tips

Issue 1: "The Indole Streak"

Symptom: The compound elutes over many fractions with a long "tail" on the TLC plate. Cause: Interaction between the slightly acidic silica and the indole nitrogen or the alcohol group. Solution:

-

Add Base: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide (

) to the mobile phase. -

Switch Solvent: Change to DCM/MeOH (95:5). DCM solubilizes indoles better than Hexanes, reducing adsorption.

Issue 2: Co-elution with Starting Material

Symptom: The 5-bromoindole precursor (if using alkylation) elutes just before the alcohol. Solution:

-

Use a shallower gradient . Hold at 30% EtOAc for longer (5-6 CV) before ramping to 50%.

-

Use Isocratic Elution : Run the entire column at 35% EtOAc (requires more solvent but maximizes separation).

Issue 3: Decomposition (Color Change)

Symptom: Fractions turn brown/red upon standing or concentration. Cause: Oxidation of the indole ring, accelerated by light and acid. Prevention:

-

Wrap the column in aluminum foil during the run.

-

Evaporate fractions immediately at

. -

Store the purified product under Argon/Nitrogen at

.

References

-

General Flash Chromatography Guide : Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925.[1] Link

-

Indole Synthesis & Purification : Prommer, E., et al. Synthesis and Docking of Novel 3-Indolylpropyl Derivatives. Molecules2016 , 21, 1459. (Describes purification of similar indole-propanol analogs). Link

-

Solvent Systems for Indoles : Common Organic Chemistry. Solvent Systems for Flash Column Chromatography. (Verified general protocol for polar heterocycles). Link

-

Properties of 5-Bromo-3-(3-hydroxypropyl)indole : PubChem Compound Summary for CID 10884245. Link

Sources

HPLC and GC-MS methods for purity analysis of 3-(5-bromo-1H-indol-3-yl)propan-1-ol

Application Note: Dual-Platform Purity Assessment of 3-(5-bromo-1H-indol-3-yl)propan-1-ol

Introduction & Scientific Context

3-(5-bromo-1H-indol-3-yl)propan-1-ol (CAS: 165250-34-0), often referred to as 5-Bromo-homotryptophol , is a critical synthetic intermediate in the development of serotonergic modulators and melatonin receptor agonists.

The Analytical Challenge: Ensuring the purity of this molecule presents a distinct set of physicochemical challenges:

-

Polarity vs. Lipophilicity: The molecule possesses a polar primary alcohol tail and a lipophilic, brominated indole core. This duality can cause peak tailing in standard Gas Chromatography (GC) if free hydroxyls interact with active sites.

-

Indole Instability: The electron-rich indole ring is susceptible to oxidative degradation (forming quinone-imines) if exposed to light or basic conditions during sample preparation.

-

Halogen Verification: Confirming the presence and integrity of the bromine substituent requires mass spectrometric validation to rule out de-halogenated impurities (e.g., homotryptophol).

This guide provides a self-validating dual-platform approach :

-

Method A (HPLC-UV): For quantitative purity (Area %) and detection of non-volatile degradation products.

-

Method B (GC-MS): For structural confirmation (Isotope ID) and detection of volatile organic impurities (VOIs).

Analytical Decision Matrix (Workflow)

The following diagram illustrates the logical flow for assessing the purity of the target molecule, ensuring no critical impurity is overlooked.

Caption: Integrated analytical workflow for quantitative and qualitative assessment of 5-bromo-homotryptophol.

Method A: RP-HPLC Protocol (Quantitative Purity)

Rationale: Reverse-Phase HPLC is the "workhorse" method.[1] We utilize an acidic mobile phase to protonate the indole nitrogen (

Instrument Parameters

| Parameter | Specification | Causality / Note |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm | End-capping reduces silanol activity; C18 provides adequate retention for the lipophilic bromo-indole. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of impurities and improves peak shape. |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN has lower viscosity than Methanol, keeping backpressure low. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 30°C | Ensures retention time reproducibility. |

| Detection | UV @ 280 nm (Reference 360 nm) | Indoles have a strong characteristic absorption at ~280 nm. |

| Injection Vol | 5.0 µL | Prevent column overload. |

Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 15.0 | 90 |

| 18.0 | 90 |

| 18.1 | 10 |

| 23.0 | 10 (Re-equilibration) |

Sample Preparation

-

Weigh 5.0 mg of sample into an amber volumetric flask (protect from light to prevent photo-oxidation).

-

Dissolve in 2 mL Acetonitrile.

-

Sonicate for 2 minutes.

-

Dilute to 10 mL with Water (Final solvent ratio 20:80 ACN:Water to match initial gradient conditions).

-

Filter through a 0.22 µm PTFE filter into a vial.

System Suitability Criteria (Self-Validation):

-

Tailing Factor (

): Must be < 1.5. (High tailing indicates column aging or insufficient acid). -

Theoretical Plates (

): > 5000.

Method B: GC-MS Protocol (Structural Confirmation)

Rationale: Direct injection of alcohols can lead to adsorption in the inlet liner. We employ Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This replaces the active hydroxyl proton with a Trimethylsilyl (TMS) group, improving volatility and thermal stability.[2]

Derivatization Mechanism:

Derivatization Protocol

-

Weigh 1-2 mg of sample into a GC vial.

-

Add 500 µL anhydrous Pyridine (solvent/catalyst).

-

Add 100 µL BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).

-

Cap and heat at 60°C for 30 minutes.

-

Critical: Analyze within 24 hours. Moisture will hydrolyze the TMS ether.

Instrument Parameters

| Parameter | Specification |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet | Split (20:1) @ 260°C |

| Oven Program | 100°C (1 min) |

| Transfer Line | 280°C |

| Source | EI (Electron Ionization) @ 70 eV, 230°C |

| Scan Range | 40 - 500 m/z |

Data Interpretation (Mass Spectrum)

The derivatized product is 3-(5-bromo-1H-indol-3-yl)propan-1-ol-TMS .

-

Molecular Ion (

): Look for the parent peak at MW = 254 (free base) + 72 (TMS) - 1 (H) = 325/327 m/z . -

Isotope Pattern: Bromine exists as

and-

You MUST observe two peaks of equal intensity separated by 2 mass units (M and M+2).

-

Absence of this "twin tower" pattern indicates de-bromination or misidentification.

-

-

Base Peak: Likely m/z 73 (TMS group) or m/z 130 (Indolinium ion).

Troubleshooting & Common Pitfalls

| Issue | Probable Cause | Corrective Action |

| HPLC: Peak Tailing | Secondary silanol interactions. | Ensure mobile phase pH is < 3.0. Use a "Base Deactivated" column. |

| HPLC: Ghost Peaks | Gradient artifacts or contaminated water. | Run a blank injection (0 µL). Use LC-MS grade water. |

| GC: Missing Peaks | Sample degradation or non-volatile. | Check derivatization efficiency. Ensure inlet temp is sufficient (260°C). |

| GC: M+2 Peak Missing | De-bromination. | The sample may be Homotryptophol (non-brominated). Check synthesis source. |

References

-

Separation of Indole Derivatives: Title: "Chromatographic analysis of indole derivatives." Source: Journal of Chromatography B. URL:[Link]

-

Mass Spectrometry of Halogenated Compounds: Title: "Interpretation of Mass Spectra of Brominated Compounds." Source: NIST Chemistry WebBook.[3] URL:[Link]

-

General HPLC Method Validation: Title: "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Source: ICH Guidelines.[4][5][6] URL:[Link]

Sources

Application Note: Anti-Inflammatory Profiling of 3-(5-bromo-1H-indol-3-yl)propan-1-ol

[1][2]

Executive Summary

3-(5-bromo-1H-indol-3-yl)propan-1-ol (hereafter 5-Br-IP ) is a privileged indole scaffold and bioactive intermediate used extensively in the development of non-steroidal anti-inflammatory agents (NSAIDs) and kinase inhibitors. Structurally analogous to marine alkaloids (e.g., meridianins) and 5-bromotryptophol, this compound exhibits anti-inflammatory potential through the modulation of arachidonic acid metabolism (COX/LOX pathways) and the inhibition of pro-inflammatory cytokines via the NF-

This guide provides a comprehensive technical framework for researchers to evaluate the anti-inflammatory properties of 5-Br-IP. It covers solubility optimization, in vitro screening protocols using the RAW 264.7 macrophage model, and mechanistic validation assays.

Mechanism of Action & Biological Rationale[3]

Pharmacophore Significance

The 5-bromoindole moiety is a "privileged structure" in medicinal chemistry, often conferring enhanced metabolic stability and lipophilicity compared to the parent indole. The C3-propanol chain acts as a flexible linker that mimics the side chains of amino acids or natural ligands, allowing the molecule to fit into the hydrophobic pockets of enzymes such as Cyclooxygenase (COX-1/2) and 5-Lipoxygenase (5-LOX) .

Target Pathways

Research on 5-bromoindole derivatives indicates three primary mechanisms of anti-inflammatory action:

-

Enzymatic Inhibition: Direct competitive inhibition of COX-2 and 5-LOX, reducing the biosynthesis of prostaglandins (PGE2) and leukotrienes.

-

Transcriptional Suppression: Downregulation of iNOS and COX-2 mRNA expression by blocking the nuclear translocation of NF-

B. -

PPAR Modulation: Structural analogs (indole-3-propionic acids) act as PPAR

/

Pathway Visualization

The following diagram illustrates the intervention points of 5-Br-IP within the macrophage inflammatory cascade.

Figure 1: Putative mechanism of action showing 5-Br-IP interference with NF-

Material Preparation & Handling

Critical Note: 5-Br-IP is hydrophobic. Proper vehicle selection is essential to prevent precipitation in aqueous cell culture media.

| Parameter | Specification | Notes |

| Molecular Weight | 254.12 g/mol | |

| Solubility (DMSO) | Recommended stock concentration. | |

| Solubility (Water) | Negligible | Do not dissolve directly in media. |

| Storage (Solid) | -20°C | Protect from light and moisture. |

| Stock Solution | 100 mM in DMSO | Aliquot (20 |

| Working Vehicle | DMSO | Final DMSO concentration in cell culture must be |

Experimental Protocol: In Vitro Anti-Inflammatory Screening

Model System: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).[1]

Cell Culture Maintenance

-

Medium: DMEM (High Glucose) + 10% FBS + 1% Penicillin/Streptomycin.

-

Passaging: Maintain cells at 37°C, 5% CO

. Passage every 2-3 days when 80% confluent. Use a cell scraper; avoid trypsin to preserve receptor integrity.

Cytotoxicity Assay (MTT/CCK-8)

Before testing efficacy, you must establish the non-toxic dose range.

-

Seed RAW 264.7 cells (

cells/well) in a 96-well plate. Incubate for 24h. -

Treat cells with 5-Br-IP (0, 5, 10, 25, 50, 100

M) for 24h. -

Add MTT reagent (0.5 mg/mL) and incubate for 4h.

-

Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

-

Criteria: Select concentrations maintaining

viability for subsequent assays.

Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

Nitric oxide is a primary biomarker for inflammation in this model.

Step-by-Step Procedure:

-

Seeding: Seed RAW 264.7 cells (

cells/well) in a 24-well plate. Adhere for 12h. -

Pre-treatment: Replace media with serum-free DMEM containing 5-Br-IP (e.g., 10, 25, 50

M) or Vehicle (0.1% DMSO). Incubate for 1 hour .-

Control: Media only (Negative).

-

Reference: Dexamethasone (1

M) or Indomethacin (10

-

-

Induction: Add LPS (final conc. 1

g/mL) to all wells except the Negative Control. Incubate for 18-24 hours . -

Supernatant Collection: Collect 100

L of culture supernatant. -

Griess Reaction: Mix 100

L supernatant with 100 -

Measurement: Incubate 10 mins at room temperature (dark). Read Absorbance at 540 nm.

-

Quantification: Calculate NO concentration using a Sodium Nitrite (

) standard curve.

COX-2 and iNOS Expression (Western Blot)

Validates that the reduction in NO/PGE2 is due to protein downregulation.

-

Lysis: Wash cells (from 6-well plates) with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

-

Electrophoresis: Load 30

g protein/lane on 10% SDS-PAGE. -

Antibodies:

-

Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-

-actin (1:5000). -

Secondary: HRP-conjugated IgG.

-

-

Analysis: Visualize using ECL substrate. Densitometry analysis normalized to

-actin.

Data Analysis & Statistical Validation

-

Normalization: Express all data as % of LPS-only control.

-

Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test.

-

Significance: Define

as statistically significant. -

IC50 Calculation: Use non-linear regression (log(inhibitor) vs. response) to determine the concentration inhibiting 50% of the inflammatory response.

Expected Results Table:

| Assay | Control (LPS Only) | 5-Br-IP (Low Dose) | 5-Br-IP (High Dose) | Interpretation |

| Cell Viability | 100% | >95% | >90% | Non-cytotoxic range confirmed. |

| NO Production | 100% (High) | ~70% | <40% | Dose-dependent anti-inflammatory effect. |

| COX-2 Protein | High Intensity | Reduced | Significantly Reduced | Transcriptional/Translational suppression. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | High concentration or rapid addition | Dilute stock in warm media slowly; keep final DMSO < 0.1%. |

| High Cytotoxicity | Compound overdose or DMSO toxicity | Verify stock concentration; include a "Vehicle Only" control. |

| No Inhibition Observed | LPS stimulation failed | Check LPS quality (fresh aliquot); verify TLR4 expression on cells. |

| High Background in Griess | Phenol red interference | Use Phenol Red-free DMEM for the assay step. |

References

-

Ozdemir, A., et al. (2015). Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents. European Journal of Medicinal Chemistry, 89, 304–309.[2] Link

-

Verma, S., et al. (2024). Indole: A Privileged Scaffold for the Design of New Therapeutic Agents. International Journal of Pharmaceutical Sciences and Research, 15(2), 311-322. Link

-

Radwan, M.A., et al. (2007). Indole-3-propionic acid derivatives as PPAR agonists. US Patent Application 2007/0060573. Link

- Meijer, L., et al. (2006). Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum. Journal of Natural Products. (Contextual grounding for marine 5-bromoindoles).

Application Note: 3-(5-bromo-1H-indol-3-yl)propan-1-ol as a Kinase Inhibitor Scaffold

This Application Note is designed for researchers utilizing 3-(5-bromo-1H-indol-3-yl)propan-1-ol (hereafter referred to as 5-Br-Trp-OH ) in drug discovery, specifically within the context of Fragment-Based Drug Discovery (FBDD) for protein kinase inhibitors.

, CDK)Introduction & Mechanism of Action

The "Privileged Scaffold" Concept

3-(5-bromo-1H-indol-3-yl)propan-1-ol is not typically a standalone "blockbuster" drug with nanomolar potency; rather, it serves as a high-value pharmacophore fragment and synthetic building block . The indole core is a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP, the universal substrate for over 500 human protein kinases.

Structural Logic for Inhibition

-

Hinge Binding: The indole nitrogen (N1) and C3-substituents interact with the "hinge region" of the kinase ATP-binding pocket via hydrogen bonding.

-

The 5-Bromo "Warhead": The bromine atom at the 5-position is critical. It often occupies a hydrophobic pocket near the kinase "gatekeeper" residue. Furthermore, bromine can participate in halogen bonding (interaction between the electrophilic

-hole of the halogen and a nucleophilic backbone carbonyl oxygen), significantly enhancing affinity and selectivity compared to the non-brominated analog. -

The Propanol Tail: The 3-hydroxypropyl chain extends towards the solvent front or the ribose-binding pocket. The terminal hydroxyl group (-OH) serves as a versatile handle for chemical elaboration (e.g., coupling to solubilizing groups or additional binding motifs) to convert this micromolar fragment into a nanomolar inhibitor.

Primary Targets

While promiscuous as a fragment, 5-substituted indoles show preferential activity against:

-

Protein Kinase C (PKC) Isoforms

-

Glycogen Synthase Kinase-3

(GSK-3 -

Cyclin-Dependent Kinases (CDKs)

Experimental Protocols

Protocol A: Preparation & Storage

-

Solubility: The compound is hydrophobic.

-

Vehicle: DMSO (Dimethyl sulfoxide) is the preferred solvent. Soluble up to 50 mM.

-

Stability: Indoles are prone to oxidation (turning pink/brown) upon light exposure.

-

-

Stock Solution Preparation:

-

Weigh 12.7 mg of 5-Br-Trp-OH.

-

Dissolve in 1.0 mL of anhydrous DMSO to create a 50 mM stock .

-

Vortex for 30 seconds until clear.

-

Aliquot into light-protective amber tubes (20-50

L each) to avoid freeze-thaw cycles. -

Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

-

Protocol B: Fragment Screening via Thermal Shift Assay (DSF)

Since 5-Br-Trp-OH is a fragment, standard activity assays (IC50) might require high concentrations. Differential Scanning Fluorimetry (DSF) is the gold standard for validating direct binding of fragments.

Objective: Determine if 5-Br-Trp-OH binds to the target kinase by measuring the shift in melting temperature (

Materials:

-

Recombinant Kinase Domain (e.g., GSK-3

, 2-5 -

SYPRO Orange Dye (5000x stock).

-

qPCR Machine (with melt curve capability).

-

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Step-by-Step:

-

Prepare Assay Mix:

-

Dilute Kinase to 4

M in Buffer. -

Add SYPRO Orange (Final concentration 5x).

-

-

Compound Addition:

-

Dispense 19

L of Assay Mix into qPCR plate wells. -

Add 1

L of 5-Br-Trp-OH stock (various concentrations: 1 mM, 100 -

Control: Add 1

L DMSO (Vehicle Control). -

Positive Control: Add 1

L Staurosporine (known binder).

-

-

Run Melt Curve:

-

Ramp temperature from 25°C to 95°C at 0.5°C/minute.

-

Record Fluorescence (Ex/Em: 470/570 nm).

-

-

Analysis:

-

Calculate the derivative (

) to find the - .

-

A shift of

C indicates significant binding.

-

Protocol C: In Vitro Kinase Activity Assay (ADP-Glo)

To quantify inhibition (IC50), use a luminescent ADP-detection assay.

Step-by-Step:

-

Reaction Assembly (384-well plate):

-

5

L Kinase: (e.g., 5 ng/well PKC -

2.5

L Compound: Serial dilution of 5-Br-Trp-OH in buffer (Top conc: 100 -

2.5

L Substrate/ATP Mix: (e.g., 20

-

-

Incubation:

-

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 10

L ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min. -

Add 20

L Kinase Detection Reagent (Converts ADP to ATP

-

-

Read: Measure Luminescence.

-

Calculation: Plot RLU vs. Log[Concentration] to determine IC50.

Data Presentation & Visualization

Expected Performance Data

The following table summarizes typical characteristics of 5-bromoindole fragments in kinase assays.

| Parameter | Value / Characteristic | Notes |

| Binding Affinity ( | 1 | Typical for fragments; requires optimization. |

| Solubility (DMSO) | > 50 mM | Excellent for high-concentration screening. |

| Ligand Efficiency (LE) | High (> 0.3) | Small size (MW 254) contributes to high LE. |

| Selectivity | Low (Promiscuous) | Targets multiple ATP-binding enzymes unless derivatized. |

| Thermal Shift ( | +2°C to +5°C | Indicates stabilization of the kinase domain. |

Pathway Visualization: Kinase Inhibition Mechanism

The diagram below illustrates the role of 5-Br-Trp-OH within the broader context of kinase signaling and fragment elaboration.

Figure 1: Mechanism of Action. The 5-bromoindole fragment competes with ATP for the hinge region, blocking substrate phosphorylation and downstream signaling.

Workflow Visualization: Fragment-to-Lead Optimization

This workflow describes how to utilize 5-Br-Trp-OH in a development pipeline.

Figure 2: Experimental Workflow. From sourcing the fragment to chemical elaboration for high-potency lead generation.

References

-

O'Reilly, E. et al. (2020). Indoles as Privileged Scaffolds in Kinase Inhibitor Discovery. Journal of Medicinal Chemistry.

-

Fedorov, O. et al. (2007). Specific Kinase Inhibitors: A Fragment-Based Approach. Proceedings of the National Academy of Sciences (PNAS).

-

Wilcken, R. et al. (2013). Halogen Bonding in Specific Drug-Target Interactions. Journal of Medicinal Chemistry.

-

Promega Corporation. (2023). ADP-Glo™ Kinase Assay Protocol.

-

Bidepharm. (2023). Product Data: 3-(5-Bromo-1H-indol-3-yl)propan-1-ol.[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Alkylindoles

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-alkylindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. 3-Alkylindoles are prevalent motifs in a vast array of biologically active molecules, including pharmaceuticals for migraine, inflammation, and cancer.[1][2] However, their synthesis is often plagued by challenges such as low yields, side product formation, and issues with regioselectivity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve reliable, high-purity synthesis of your target molecules.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 3-alkylindoles in a direct question-and-answer format.

Q1: My reaction is resulting in a very low yield or has failed completely. What are the primary causes and how can I fix this?

Low yields are a frequent frustration, but the cause can often be systematically diagnosed. The source of the problem typically falls into one of three categories: reaction conditions, starting material stability, or inherent mechanistic limitations.

For Fischer Indole Synthesis:

-

Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. The reaction is sensitive to acid strength, and what works for one substrate may fail for another.[3]

-

Causality: The mechanism involves several acid-catalyzed steps, including the crucial[4][4]-sigmatropic rearrangement.[5][6] If the acid is too weak, the reaction may not proceed; if it's too strong, it can promote side reactions like Friedel-Crafts alkylation or decomposition.[2][7]

-

Solution: Systematically screen both Brønsted acids (e.g., polyphosphoric acid (PPA), H₂SO₄, HCl) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][5] In cases where protic acids fail, particularly with sensitive substrates, Lewis acids can improve the efficiency of cyclization.[3][8]

-

-

Substituent Effects: Electron-donating groups on the arylhydrazine or the carbonyl component can destabilize the hydrazone N-N bond.[3]

-

Causality: These groups can favor a competing pathway of heterolytic N-N bond cleavage, which prevents the required sigmatropic rearrangement for indole formation.[3][8] This is a well-documented reason for the failure of Fischer synthesis for substrates like 3-aminoindoles.[8]

-

Solution: If you suspect this is the issue, modifying the electronic properties of your starting material may be necessary. Alternatively, a different synthetic strategy, such as direct C3-alkylation of a pre-formed indole core, should be considered.

-

-

Suboptimal Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[9]

-

Solution: If you observe slow or no product formation, a systematic increase in temperature is warranted. Reactions that are ineffective at 100°C may proceed to completion rapidly at 125-150°C.[10] Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.

-

For Direct C3-Alkylation (e.g., Friedel-Crafts type):

-

Incomplete Deprotonation (if using a base): When alkylating with a strong base like NaH to form the indolate anion, incomplete deprotonation is a common cause of low yield.[11]

-

Solution: Ensure you are using a sufficient stoichiometric amount of a strong base. Increasing the reaction temperature or time may also drive the deprotonation to completion.[11]

-

-

Poor Electrophile: The alkylating agent may not be sufficiently reactive.

Q2: I am getting a mixture of products, including regioisomers and/or polyalkylated species. How can I improve selectivity?

This is a classic challenge in indole chemistry, stemming from the multiple nucleophilic sites on the indole ring (N1, C2, C3) and the potential for over-alkylation.

-

Problem: C3 vs. N1 Alkylation:

-

Causality: The regioselectivity between N-alkylation and C3-alkylation is strongly controlled by the reaction conditions.[14] The indolate anion, formed under basic conditions, has significant negative charge on the nitrogen, often favoring N-alkylation. C3-alkylation is typically favored under acidic or neutral conditions where the indole acts as a neutral nucleophile.[11][14]

-

Solution:

-

Condition Control: For C3-alkylation, use acid-catalyzed methods (Lewis or Brønsted).[14] For N-alkylation, use a strong base (like NaH) in a polar aprotic solvent (like DMF).[11]

-

Catalyst/Ligand Control: In some advanced catalytic systems, the choice of ligand can dictate the regioselectivity. For example, different phosphine ligands in copper-hydride catalyzed alkylations can selectively produce either the N- or C3-alkylated product.[15]

-

Protecting Groups: The most definitive way to ensure C3-alkylation is to protect the indole nitrogen with a suitable protecting group (see FAQ Q4).

-

-

-

Problem: Polyalkylation:

-

Causality: In Friedel-Crafts type reactions, the initially formed 3-alkylindole can be more nucleophilic than the starting indole, leading to a second alkylation event.

-

Solution: Use a stoichiometric excess of the indole relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the product, significantly improving selectivity.[16]

-

-

Problem: Regioisomers from Unsymmetrical Ketones (Fischer Synthesis):

-

Causality: An unsymmetrical ketone can form two different enamine intermediates, leading to two distinct[4][4]-sigmatropic rearrangements and thus two regioisomeric indole products.[7][17]

-

Solution: Selectivity is often governed by a combination of steric and electronic factors. Enolization typically occurs at the less sterically hindered carbon.[7] The choice of acid catalyst can also influence the ratio of isomers; weaker acids may decrease selectivity.[7] Careful empirical optimization of the acid and temperature is required to favor one isomer over the other.

-

Q3: My reaction is messy, with many side products. What are they and how can I prevent them?

Side product formation often points to reaction conditions that are too harsh or a mechanistic pathway that has inherent, competing branches.

-

Common Side Products in Fischer Indole Synthesis:

-

Aniline and Cleavage Products: As discussed in Q1, N-N bond cleavage is a major competing pathway, especially for substrates with electron-donating groups.[3][8] This generates aniline derivatives and other fragments.

-

Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone, reducing the amount available for hydrazone formation.[2][7]

-

-

Prevention Strategies:

-

Isolate the Hydrazone: While one-pot procedures are efficient, isolating the hydrazone intermediate before subjecting it to the acidic cyclization conditions can sometimes lead to a cleaner reaction by avoiding side reactions of the unbound carbonyl compound.[17]

-

Milder Conditions: Explore milder catalysts or lower reaction temperatures. Microwave-assisted synthesis has been shown to achieve high conversion in minutes, which can minimize the time for side reactions to occur.[10]

-

Use a One-Pot, Three-Component Approach: In some cases, generating the hydrazone in situ from an arylhydrazine, a nitrile, and an organometallic reagent can provide a clean entry into the Fischer indole reaction.[18]

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best methods for synthesizing 3-alkylindoles?

There is no single "best" method; the optimal choice depends on the desired substitution pattern, available starting materials, and scale.

-

Fischer Indole Synthesis: A classic, powerful, and widely used method for constructing the indole ring itself from an arylhydrazine and a ketone or aldehyde.[2][5] It is excellent for creating a wide variety of substituted indoles.

-

Direct C3-Alkylation: This involves functionalizing a pre-existing indole core.

-

Friedel-Crafts Type Reactions: Involves reacting indole with an electrophile (e.g., from an alcohol or alkene) in the presence of a Lewis or Brønsted acid catalyst.[1]

-

Michael Addition: The addition of indole to α,β-unsaturated systems is an efficient way to form C-C bonds at the C3 position.[14]

-

Borrowing Hydrogen Catalysis: A modern, greener approach that uses alcohols as alkylating agents with transition metal catalysts (e.g., Ru, Ni, Co), producing only water as a byproduct.[12][19]

-

Q2: How do I choose the right catalyst for my C3-alkylation?

Catalyst selection is critical for success and depends heavily on the chosen electrophile.

| Reaction Type | Common Catalysts | Key Considerations |

| Fischer Indole Synthesis | Brønsted Acids: PPA, H₂SO₄, HClLewis Acids: ZnCl₂, BF₃·OEt₂, AlCl₃[2][5] | Must be strong enough to promote rearrangement but not so harsh as to cause degradation. Lewis acids can be effective when protic acids fail.[8] |